molecular formula C9H6Cl2O2 B7807815 (2e)-3-(2,6-Dichlorophenyl)acrylic acid

(2e)-3-(2,6-Dichlorophenyl)acrylic acid

Cat. No.: B7807815
M. Wt: 217.05 g/mol
InChI Key: OIPVGRCXMFBNAN-UHFFFAOYSA-N
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Description

(2e)-3-(2,6-Dichlorophenyl)acrylic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-3-(2,6-Dichlorophenyl)acrylic acid typically involves the reaction of 2,6-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

(2e)-3-(2,6-Dichlorophenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can lead to the formation of alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of 2,6-dichlorobenzoic acid.

    Reduction: Formation of 2,6-dichlorophenylethanol.

    Substitution: Formation of various substituted phenylacrylic acids.

Scientific Research Applications

(2e)-3-(2,6-Dichlorophenyl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in anti-inflammatory and anticancer therapies.

    Industry: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2e)-3-(2,6-Dichlorophenyl)acrylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include inhibition of inflammatory mediators or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorophenylacetic acid
  • 2,6-Dichlorobenzoic acid
  • 2,6-Dichlorophenylethanol

Uniqueness

(2e)-3-(2,6-Dichlorophenyl)acrylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O2/c10-7-2-1-3-8(11)6(7)4-5-9(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPVGRCXMFBNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401034385
Record name 2,6-Dichlorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401034385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5345-89-1
Record name 3-(2,6-Dichlorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5345-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichlorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401034385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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